Friedreich's ataxia (FA) is a rare, inherited neurodegenerative disorder that affects the nervous system and heart. It is caused by a mutation in the frataxin gene, leading to decreased levels of frataxin protein. Frataxin is essential for iron metabolism within the mitochondria, and its deficiency disrupts mitochondrial function.
Vatiquinone is being studied as a potential treatment for FA because it is a vital component of the mitochondrial electron transport chain and may help improve energy production in patients with the disease. There is currently an ongoing Phase 3 open-label study to assess the safety and efficacy of Vatiquinone in patients with FA [1].
[1] Long-Term Open-Label Study to Assess the Safety and Efficacy of Vatiquinone in Patients With Friedreich Ataxia | University of Iowa Clinical Research and Trials ()
While this is a promising area of research, more studies are needed to determine the long-term effectiveness and optimal dosage of Vatiquinone for FA treatment.
Vatiquinone's role in mitochondrial function and its antioxidant properties are being explored in various other scientific research areas. Some potential applications include:
Vatiquinone, previously known as EPI-743, is a synthetic compound derived from vitamin E and classified as a diterpenoid. It has been developed by PTC Therapeutics after being acquired from BioElectron Technology Corporation. The chemical formula for vatiquinone is C29H44O3, and it has a molecular weight of approximately 440.67 g/mol. This compound is primarily aimed at improving mitochondrial function and cellular health by targeting oxidative stress and inflammation pathways, particularly through the inhibition of the enzyme 15-lipoxygenase .
Vatiquinone's therapeutic effect is believed to be mediated by its inhibition of 15-LO. 15-LO is involved in the production of inflammatory mediators and reactive oxygen species (ROS) within cells []. By inhibiting 15-LO, vatiquinone may help reduce inflammation and oxidative stress, which are thought to contribute to the progression of various diseases [].
In Friedreich's ataxia, for example, vatiquinone may help protect against mitochondrial dysfunction and cell death caused by excessive ROS production [].
Vatiquinone exhibits several biological activities that make it a candidate for therapeutic applications. It has demonstrated the ability to inhibit cell death caused by oxidative stress and lipid peroxidation in various experimental models. Specifically, it has been shown to protect cells from death induced by glutathione peroxidase 4 inhibitors and other oxidative stressors . Furthermore, vatiquinone has been investigated for its potential in treating genetic mitochondrial diseases such as Friedreich's ataxia and Leigh syndrome .
The synthesis of vatiquinone involves several steps that can include:
Specific synthetic pathways have not been extensively detailed in the literature but generally follow established organic synthesis methodologies for similar compounds .
Vatiquinone is primarily being investigated for its applications in treating various conditions related to mitochondrial dysfunction, including:
Additionally, it has shown promise in preclinical studies for other conditions like Rett syndrome and methylmalonic aciduria .
Vatiquinone's pharmacokinetics can be influenced by coadministration with CYP3A4 inhibitors or inducers, which can alter its systemic exposure without affecting its terminal half-life. Such interactions are critical when considering combination therapies or managing drug-drug interactions in clinical settings . Safety profiles have generally been favorable, with mild adverse events reported during trials.
Vatiquinone shares structural and functional similarities with several other compounds that target oxidative stress and inflammation. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Vatiquinone | C29H44O3 | Inhibits 15-lipoxygenase | Derived from vitamin E; targets mitochondrial dysfunction |
| Alpha-Tocopherol | C29H50O2 | Antioxidant; protects cell membranes | Natural form of vitamin E; lacks specific enzyme inhibition |
| Coenzyme Q10 | C59H90O4S | Electron transport chain cofactor | Primarily involved in ATP production; less focus on inflammation |
| Idebenone | C19H30O5 | Antioxidant; mimics coenzyme Q10 | Smaller size; used in neurodegenerative diseases |
| MitoQ | C28H44N2O5 | Mitochondrial-targeted antioxidant | Specifically targets mitochondria; more potent antioxidant properties |
Vatiquinone's unique mechanism of action through selective inhibition of 15-lipoxygenase distinguishes it from these compounds, particularly regarding its therapeutic focus on mitochondrial diseases .
Vatiquinone is systematically designated by its International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 2-[(3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-yl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione. The compound carries the Chemical Abstracts Service (CAS) registry number 1213269-98-7, providing a unique identifier for regulatory and research purposes. The molecular formula C29H44O3 indicates a complex organic structure comprising 29 carbon atoms, 44 hydrogen atoms, and 3 oxygen atoms, resulting in a molecular weight of 440.66 daltons.
The structural designation reflects the compound's classification within the benzoquinone family of organic compounds. This classification is particularly significant as it indicates the presence of the characteristic quinone functional group, which contributes to the compound's biological activity and chemical reactivity. The systematic name accurately describes the complex hydrocarbon chain with multiple methyl substituents and the trimethyl-substituted cyclohexadiene quinone ring system.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C29H44O3 | |
| Molecular Weight | 440.66 g/mol | |
| CAS Number | 1213269-98-7 | |
| UNII Code | 6O85FK9I0X | |
| DrugBank ID | DB11917 |
The stereochemical complexity of vatiquinone is evidenced by its systematic name, which specifies multiple stereochemical centers and geometric isomers. The compound contains one defined stereocenter at the 3-position of the hydrocarbon chain, designated as (3R), indicating the absolute configuration at this chiral center. This stereochemical specification is crucial for understanding the compound's biological activity, as different enantiomers can exhibit markedly different pharmacological properties.
The molecule incorporates two geometric isomers within its structure, specifically designated as (6E,10E), indicating the trans configuration at two double bonds in the hydrocarbon chain. These geometric specifications are essential for maintaining the compound's biological activity and structural integrity. The presence of multiple double bonds in specific geometric configurations contributes to the overall rigidity and three-dimensional structure of the molecule.
The InChI (International Chemical Identifier) key LNOVHERIIMJMDG-XZXLULOTSA-N provides a unique representation of the compound's complete stereochemical structure. This identifier incorporates all stereochemical information, including the absolute configuration at the chiral center and the geometric configuration of the double bonds. The detailed InChI string InChI=1S/C29H44O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h12,14,16,32H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1 provides comprehensive structural information including connectivity and stereochemistry.
The SMILES (Simplified Molecular Input Line Entry System) notation CC(C)=CCC\C(C)=C\CC\C(C)=C\CCC@@(O)CCC1=C(C)C(=O)C(C)=C(C)C1=O represents the molecular structure in a linear format, explicitly indicating the stereochemical configurations. This notation clearly shows the (R)-configuration at the tertiary alcohol center and the E-configurations of the double bonds within the isoprenoid chain.
The stereochemical complexity extends to the relationship between vatiquinone and its natural precursor, alpha-tocotrienol. The quinone form represents an oxidized derivative of the corresponding phenolic vitamin E analog, with the stereochemical centers maintained during the oxidation process. This relationship is significant for understanding the compound's biosynthetic pathway and its potential metabolic transformations.
| Stereochemical Feature | Configuration | Significance |
|---|---|---|
| Chiral Center (C-3) | (R) | Determines optical activity |
| Double Bond (C-6) | (E) | Trans geometric isomer |
| Double Bond (C-10) | (E) | Trans geometric isomer |
| InChI Key | LNOVHERIIMJMDG-XZXLULOTSA-N | Unique structure identifier |
Vatiquinone exhibits distinctive physicochemical properties that influence its behavior in biological systems and pharmaceutical formulations. The compound presents as a light yellow to yellow oily liquid under standard conditions, with a characteristic density of 1.0±0.1 g/cm³. The boiling point has been calculated as 565.6±39.0°C at 760 mmHg, indicating relatively high thermal stability. The flash point of 309.9±23.6°C suggests that the compound requires elevated temperatures for ignition, contributing to its stability during storage and handling.
The compound demonstrates limited aqueous solubility, consistent with its lipophilic nature as evidenced by a calculated LogP value of 9.35. This high lipophilicity indicates strong partitioning into organic phases and biological membranes, which is significant for its biological activity and distribution. The vapor pressure of 0.0±3.5 mmHg at 25°C indicates minimal volatility under ambient conditions. The refractive index of 1.512 provides additional characterization data for quality control and identification purposes.
Spectroscopic characterization of vatiquinone has been documented through various analytical techniques. The compound's molecular complexity results in characteristic spectroscopic signatures that enable identification and quantification. The presence of the quinone chromophore contributes to distinctive ultraviolet-visible absorption characteristics, while the complex hydrocarbon chain and multiple methyl substituents generate specific patterns in nuclear magnetic resonance spectroscopy.
The molecular polarizability of 53.6±0.5 × 10⁻²⁴ cm³ reflects the compound's electronic structure and contributes to its intermolecular interactions. The topological polar surface area (tPSA) of 54.37 Ų indicates moderate polarity concentrated in the quinone functional group and the tertiary alcohol. The compound contains one hydrogen bond donor (the tertiary alcohol) and three hydrogen bond acceptors (the two quinone oxygens and the tertiary alcohol oxygen).
Solubility studies have demonstrated that vatiquinone can be dissolved in ethanol at concentrations up to 10.0 mg/mL (22.69 mM), indicating good solubility in alcoholic solvents. This solubility profile is significant for formulation development and analytical procedures. The recommended storage conditions specify storage at -20°C to maintain compound stability.
| Physical Property | Value | Units |
|---|---|---|
| Density | 1.0±0.1 | g/cm³ |
| Boiling Point | 565.6±39.0 | °C at 760 mmHg |
| Flash Point | 309.9±23.6 | °C |
| Vapor Pressure | 0.0±3.5 | mmHg at 25°C |
| LogP | 9.35 | - |
| tPSA | 54.37 | Ų |
| Molecular Complexity | 857 | - |
The synthetic approaches to vatiquinone involve sophisticated organic chemistry methodologies designed to construct the complex molecular architecture while maintaining stereochemical integrity. The synthetic pathway typically begins with appropriate isoprenoid precursors that are systematically assembled to form the characteristic hydrocarbon chain. The quinone functionality is introduced through controlled oxidation of the corresponding phenolic precursor, requiring careful management of reaction conditions to preserve the stereochemical centers and geometric configurations.
Recent developments in the synthetic chemistry of vatiquinone have focused on the creation of deuterated analogs, representing a significant advancement in pharmaceutical chemistry. These deuterated derivatives involve the strategic replacement of specific hydrogen atoms with deuterium isotopes, potentially altering the metabolic stability and pharmacokinetic properties of the compound. The development of deuterated vatiquinone analogs represents a novel approach to optimizing the therapeutic potential of the compound while maintaining its essential structural features.
The deuteration strategy for vatiquinone involves careful consideration of metabolically labile positions within the molecule. Patent literature describes specific deuterated variants that target positions most susceptible to metabolic transformation, thereby potentially extending the compound's half-life and improving its therapeutic efficacy. These deuterated analogs maintain the essential structural features of the parent compound while exhibiting altered isotopic composition that can influence their biological behavior.
The synthetic methodology for deuterated vatiquinone analogs requires specialized reagents and reaction conditions to achieve selective deuterium incorporation. The process involves multiple synthetic steps with careful monitoring of isotopic purity and structural integrity. Quality control measures must ensure that the deuterated analogs maintain the same stereochemical configuration as the parent compound while achieving the desired level of deuterium incorporation.
Advanced analytical techniques are employed to characterize these deuterated derivatives, including mass spectrometry to confirm isotopic composition and nuclear magnetic resonance spectroscopy to verify structural integrity. The development of these analogs represents a significant investment in pharmaceutical research, with potential applications extending beyond the parent compound's current therapeutic targets.
Vatiquinone, also known as alpha-tocotrienol quinone, represents a para-benzoquinone class compound with a molecular formula of C29H44O3 and molecular weight of 440.7 g/mol [1]. This orally bioavailable small molecule demonstrates unique biochemical properties through its reversible two-electron redox cycling capabilities [27]. The compound functions as a vitamin E-derived therapeutic agent that targets multiple cellular pathways involved in oxidative stress management and cellular energy metabolism [8].
Vatiquinone functions as a selective inhibitor of 15-lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids and serves as a key regulator of ferroptotic cell death pathways [4]. Research demonstrates that vatiquinone exhibits potent inhibitory activity against 15-lipoxygenase with an IC50 value of 4.4 μM, achieving approximately 20% enzyme activity inhibition at concentrations of 100 μM within 30 minutes of exposure [3].
The inhibition mechanism involves the conversion of vatiquinone to its hydroquinone form (vatiquinone-hydroquinone) through cellular reduction processes [3]. This reduced metabolite directly suppresses 15-lipoxygenase activity, thereby preventing the generation of 15-hydroxyeicosatetraenoic acid and other lipid peroxide products that serve as ferroptosis-inducing signals [5]. The selective nature of this inhibition is demonstrated by vatiquinone's specific effectiveness against ferroptosis-inducing agents while showing no protective effects against other forms of oxidative stress, such as paraquat-induced mitochondrial damage [9].
| Parameter | Value | Duration | Reference |
|---|---|---|---|
| IC50 for 15-LO inhibition | 4.4 μM | 30 minutes | [3] |
| Activity reduction at 100 μM | 20% | 30 minutes | [3] |
| Ferroptosis prevention EC50 | 17.3-21.8 nM | 48 hours | [3] |
The 15-lipoxygenase inhibition by vatiquinone represents a critical intervention point in cellular lipid metabolism, as this enzyme produces 15-hydroperoxyeicosatetraenoic acid, which serves as a direct trigger for cardiomyocyte ferroptosis and other forms of oxidative cell death [44]. The compound's ability to prevent lipid peroxidation through this pathway explains its protective effects against ferroptosis while maintaining specificity for this particular cell death mechanism [9].
Ferroptosis represents an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides and depletion of glutathione-dependent antioxidant defenses [18]. Vatiquinone demonstrates remarkable efficacy in preventing ferroptosis through multiple mechanistic pathways that converge on lipid peroxidation control [5].
The compound exhibits exceptional potency in preventing RSL3-induced ferroptosis, with EC50 values ranging from 17.3 to 21.8 nM in patient-derived fibroblasts [3]. RSL3 functions as an inhibitor of glutathione peroxidase 4, the primary cellular defense against lipid peroxidation, making cells vulnerable to ferroptotic death [17]. Vatiquinone completely rescues cell viability under these conditions, restoring cellular function to levels comparable with untreated controls [5].
Similarly, vatiquinone provides efficient protection against ferroptosis induced by the combination of L-buthionine-sulfoximine and iron citrate, which depletes cellular glutathione through inhibition of gamma-glutamylcysteine synthetase [5]. The compound demonstrates dose-dependent protective effects across a concentration range of 0.1 nM to 1 mM over 48-hour exposure periods [3].
| Ferroptosis Inducer | Vatiquinone Concentration | Protection Level | Duration |
|---|---|---|---|
| RSL3 | 17.3-21.8 nM (EC50) | Complete rescue | 48 hours |
| BSO/Iron citrate | 0.1 nM-1 mM | Efficient prevention | 48 hours |
| BODIPY C11 oxidation | 37-333 nM | Lipid oxidation inhibition | 24 hours |
The mechanistic basis for ferroptosis prevention involves vatiquinone's interaction with the glutathione peroxidase 4/15-lipoxygenase axis [9]. When glutathione levels are depleted or glutathione peroxidase 4 is inhibited, 15-lipoxygenase generates oxidized lipid products that trigger ferroptotic cell death [5]. Vatiquinone's selective inhibition of 15-lipoxygenase breaks this pathological cascade, preventing the accumulation of toxic lipid peroxides that would otherwise lead to membrane damage and cell death [18].
Vatiquinone functions as a redox-active compound through its para-benzoquinone structure, which enables reversible two-electron reduction and oxidation cycles [27]. The compound demonstrates antioxidant potency up to 10,000 times greater than coenzyme Q10, establishing it as a highly effective cellular protectant against oxidative stress [3].
The redox cycling mechanism involves the enzymatic reduction of vatiquinone to its hydroquinone form by NADPH quinone oxidoreductase 1, followed by subsequent oxidation back to the quinone state [25]. This cycling process consumes reactive oxygen species and prevents the formation of harmful free radicals that contribute to cellular damage [21]. The two-electron reduction pathway bypasses the formation of toxic semiquinone intermediates, ensuring efficient antioxidant activity without generating additional reactive species [26].
NADPH quinone oxidoreductase 1 serves as the primary cellular target for vatiquinone's redox cycling activity [14]. This flavin adenine dinucleotide-dependent enzyme catalyzes the obligatory two-electron reduction of quinones using either NADH or NADPH as reducing cofactors [21]. The interaction between vatiquinone and NADPH quinone oxidoreductase 1 facilitates the maintenance of cellular redox homeostasis and promotes the biosynthesis of reduced glutathione [8].
| Redox Parameter | Vatiquinone Performance | Comparison |
|---|---|---|
| Antioxidant potency vs CoQ10 | Up to 10,000× higher | Superior efficacy |
| Reduction mechanism | 2-electron obligatory | Avoids toxic intermediates |
| Primary enzyme target | NQO1 | FAD-dependent reduction |
| Cofactor utilization | NADH/NADPH | Flexible substrate use |
The redox cycling capacity of vatiquinone enables the compound to function as a catalytic antioxidant, continuously regenerating its protective activity through enzymatic reduction [23]. This mechanism distinguishes vatiquinone from stoichiometric antioxidants that are consumed during protective reactions, providing sustained cellular protection against oxidative damage [12].
Vatiquinone demonstrates significant interactions with cellular glutathione metabolism, augmenting the synthesis of this critical antioxidant tripeptide through multiple mechanistic pathways [8]. The compound enhances glutathione biosynthesis by optimizing the cellular redox environment and promoting the expression of genes involved in glutathione production [14].
The mechanism involves vatiquinone's interaction with NADPH quinone oxidoreductase 1, which facilitates the maintenance of reduced glutathione pools through efficient redox cycling [25]. This enzyme-mediated process ensures the availability of NADPH, the essential cofactor required for glutathione reductase activity and the regeneration of reduced glutathione from its oxidized form [38].
Research demonstrates that vatiquinone treatment results in increased cellular glutathione levels, providing enhanced protection against oxidative stress and ferroptotic cell death [3]. The compound's ability to prevent glutathione depletion under conditions of oxidative challenge represents a critical component of its cytoprotective mechanism [5].
| Glutathione Parameter | Vatiquinone Effect | Mechanism |
|---|---|---|
| Synthesis augmentation | Enhanced production | Gene expression optimization |
| NADPH availability | Maintained levels | NQO1-mediated cycling |
| Oxidized glutathione reduction | Facilitated regeneration | Cofactor preservation |
| Depletion resistance | Improved protection | Multiple pathway support |
The compound's interaction with glutathione biosynthetic pathways extends beyond direct synthesis enhancement to include the preservation of glutathione-dependent enzymatic activities [8]. Vatiquinone maintains the functional capacity of glutathione peroxidase 4 by ensuring adequate substrate availability, thereby preserving the primary cellular defense against lipid peroxidation [17].
Vatiquinone exerts direct effects on mitochondrial electron transport chain function, regulating electron flow and optimizing energy metabolism [8]. The compound acts at the mitochondrial level to enhance respiratory chain efficiency while minimizing the generation of reactive oxygen species that contribute to oxidative damage [14].
The mechanism involves vatiquinone's interaction with mitochondrial quinone pools, particularly ubiquinone and ubisemiquinone species that serve as electron carriers between respiratory complexes [30]. The compound's quinone structure enables integration into the existing electron transport machinery, facilitating improved electron transfer efficiency and reducing the likelihood of electron leakage that generates superoxide radicals [32].
Research indicates that vatiquinone treatment results in optimized metabolic control and enhanced mitochondrial respiratory capacity [8]. The compound's ability to regulate electron transport contributes to improved cellular energetics while simultaneously reducing oxidative stress burden [24]. This dual effect supports both cellular survival and functional performance under conditions of metabolic challenge.
| Mitochondrial Parameter | Vatiquinone Effect | Functional Outcome |
|---|---|---|
| Electron transport regulation | Enhanced efficiency | Improved energy production |
| Reactive oxygen species | Reduced generation | Decreased oxidative stress |
| Respiratory chain capacity | Optimized function | Better metabolic control |
| Quinone pool integration | Facilitated electron transfer | Smoother energy flow |
The mitochondrial effects of vatiquinone extend to the preservation of mitochondrial membrane integrity and the prevention of mitochondrial dysfunction associated with oxidative damage [42]. The compound's protective effects on mitochondrial structure and function contribute to improved cellular resilience and enhanced capacity for energy production under stress conditions [13].
Vatiquinone demonstrates exceptional blood-brain barrier penetration capabilities, a critical pharmacokinetic property for neurological therapeutic applications [2] [3]. The compound's ability to cross the blood-brain barrier has been confirmed through both preclinical studies and clinical evidence, enabling it to reach therapeutic concentrations within the central nervous system where it exerts its primary mechanism of action as a 15-lipoxygenase inhibitor [2].
Distribution studies using radiolabeled carbon-14 vatiquinone revealed that the compound undergoes rapid and widespread distribution throughout the body following oral administration [4]. In preclinical models, radioactivity was quickly distributed to various tissues and subsequently cleared from most tissues within 24 hours post-dose [4]. This distribution pattern suggests extensive tissue penetration with relatively efficient clearance from non-target tissues.
The extensive tissue distribution is consistent with the compound's lipophilic properties, which facilitate passive diffusion across cellular membranes and blood-tissue barriers [4]. While specific volume of distribution values have not been explicitly reported in the clinical literature, the compound's ability to achieve therapeutic concentrations in the brain and other tissues indicates substantial extravascular distribution. The distribution characteristics support the compound's therapeutic application in neurological conditions where central nervous system penetration is essential for efficacy.
Vatiquinone metabolism is primarily mediated through cytochrome P450 isoform 3A4, as demonstrated by comprehensive in vitro reaction phenotyping studies conducted in human liver microsomes [2]. This metabolic pathway represents the predominant route of biotransformation, though the compound undergoes extensive metabolism through multiple parallel pathways including both phase I and phase II metabolic processes [2].
The metabolic profile encompasses reduction, oxidation, beta-oxidation, dehydrogenation, sulfation, glucuronidation, and taurine conjugation pathways [2]. This extensive metabolic processing results in complete biotransformation of the parent compound, with no major metabolites exceeding 10% of total drug-related exposure identified in human plasma [2] [4]. The comprehensive metabolic transformation indicates robust hepatic clearance mechanisms and suggests that accumulation of potentially active or toxic metabolites is unlikely.
In vitro cytochrome P450 inhibition studies demonstrated that vatiquinone exhibits weak inhibitory activity against multiple cytochrome P450 enzymes [5]. Specifically, the compound shows inhibitory activity against CYP2C9 with an half-maximal inhibitory concentration of 3.7 micromolar and against CYP2C19 with an half-maximal inhibitory concentration of 5.4 micromolar [5]. Additional weak inhibitory effects were observed against CYP2B6, CYP2C8, CYP2D6, and CYP3A4/5, while no inhibition was detected against CYP1A2 [2]. Despite these in vitro inhibitory activities, clinical studies have confirmed that vatiquinone does not produce clinically meaningful inhibition of these enzymes at therapeutic doses [5] [2].
Vatiquinone elimination follows a biphasic pattern with a terminal elimination half-life of approximately 9 to 12 hours [2] [6]. This half-life necessitates a three-times-daily dosing regimen to maintain therapeutic drug exposures throughout the dosing interval [2]. The elimination kinetics demonstrate consistency across different populations and study conditions, with minimal impact from concomitant medications on the terminal half-life [2].
Mass balance studies utilizing carbon-14 labeled vatiquinone revealed comprehensive recovery of administered radioactivity across multiple species [4]. In human subjects, approximately 93% of the administered dose was recovered within nine days following oral administration [4]. The primary route of elimination is through fecal excretion, accounting for more than 56% of the administered dose in all studied species [4]. Urinary excretion represents a secondary elimination pathway, with approximately 22% of the dose recovered in human urine, which is notably higher than the minimal urinary excretion observed in preclinical species where less than 3% was recovered through this route [4].
The excretion pattern indicates that hepatic metabolism and biliary elimination represent the predominant clearance mechanisms [2]. Vatiquinone was not detectable in urine samples, while it remained the most prominent component in fecal samples across all studied species, suggesting that both unchanged drug and metabolites contribute to fecal elimination [4]. Population pharmacokinetic modeling has identified body weight as a significant covariate correlating with drug clearance, leading to the development of weight-based dosing regimens to achieve consistent exposures across different patient populations [2].